Decanamide, N,N'-2,6-pyridinediylbis-
Description
Decanamide, N,N'-2,6-pyridinediylbis- is a synthetic amide derivative characterized by a central pyridine ring substituted at the 2,6-positions with decanamide groups. This compound’s design likely aims to exploit the pyridine ring’s electronic properties and the amphiphilic nature of alkyl amides for applications in supramolecular chemistry or bioactivity .
Properties
CAS No. |
547729-81-7 |
|---|---|
Molecular Formula |
C25H43N3O2 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[6-(decanoylamino)pyridin-2-yl]decanamide |
InChI |
InChI=1S/C25H43N3O2/c1-3-5-7-9-11-13-15-20-24(29)27-22-18-17-19-23(26-22)28-25(30)21-16-14-12-10-8-6-4-2/h17-19H,3-16,20-21H2,1-2H3,(H2,26,27,28,29,30) |
InChI Key |
BSKXVJQBARSXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Decanamide, N,N’-2,6-pyridinediylbis- typically involves the reaction of 2,6-diaminopyridine with decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Decanamide, N,N’-2,6-pyridinediylbis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom.
Scientific Research Applications
Decanamide, N,N’-2,6-pyridinediylbis- has several scientific research applications:
Mechanism of Action
The mechanism of action of Decanamide, N,N’-2,6-pyridinediylbis- involves its interaction with specific molecular targets. In biological systems, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Chain Length and Branching: Unlike simpler decanamide (C₁₀H₂₁NO), the pyridinediylbis derivative features extended alkyl chains (e.g., C10 in decanamide) and additional amide groups, increasing hydrophobicity (logP ~3.66 for decanamide vs. higher for derivatives) and molecular weight .
Physicochemical Properties
Thermal and Solubility Properties
- Decanamide (Baseline) :
- Pyridine/Adamantane Derivatives :
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